molecular formula C21H22N4O B2857920 2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 2108267-98-5

2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one

カタログ番号: B2857920
CAS番号: 2108267-98-5
分子量: 346.434
InChIキー: KXINLZZVHQPYTD-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(4-methylphenyl)-7-[(2-phenylethyl)amino]-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one belongs to the dihydropyrazolo[1,5-a]pyrazin-4(5H)-one class, a bicyclic scaffold with diverse pharmacological applications. Structurally, it features a pyrazolo[1,5-a]pyrazin-4-one core substituted at the 2-position with a 4-methylphenyl group and at the 7-position with a phenylethylamino side chain. These substitutions are critical for modulating target affinity, solubility, and metabolic stability.

特性

IUPAC Name

2-(4-methylphenyl)-7-(2-phenylethylamino)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O/c1-15-7-9-17(10-8-15)18-13-19-21(26)23-14-20(25(19)24-18)22-12-11-16-5-3-2-4-6-16/h2-10,13,20,22H,11-12,14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXINLZZVHQPYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(CNC(=O)C3=C2)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparison with Similar Compounds

The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold is highly tunable, with substituents dictating biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Dihydropyrazolo[1,5-a]pyrazin-4(5H)-one Derivatives

Compound Name Key Substituents Biological Activity Physicochemical Properties Reference
Target Compound 2-(4-Methylphenyl), 7-(Phenylethylamino) Insufficient direct data Predicted: Moderate lipophilicity (logP ~3.5), moderate solubility in organic solvents N/A
2-(2-Ethoxyphenyl)-7-((Methylsulfonyl)methyl)-... 2-Ethoxyphenyl, 7-(Methylsulfonyl)methyl Alphavirus protease inhibition (IC₅₀ = 1.2 µM) m.p. 198°C; HPLC purity >99%
VU0462807 2-(Phenoxymethyl), acetylated exocyclic amide mGlu5 PAM (EC₅₀ = 45 nM); efficacy in hyperlocomotion rat model Enhanced solubility (logD = 1.8), MW = 364.4 g/mol
(S)-7-Methyl-3-(4-(Methylsulfonyl)benzyl)-5-(4-Trifluoromethylphenyl)-... 3-(Methylsulfonylbenzyl), 5-(Trifluoromethylphenyl), 7-Methyl Not explicitly stated; likely CNS-targeted (high logP ~4.2) MW = 443.15 g/mol; synthesized via Negishi coupling (46% yield)
2-Amino-5-(4-Nitrophenyl)-3-[(E)-(4-Hydroxyphenyl)diazenyl]-... 5-(4-Nitrophenyl), 3-(Hydroxyphenyldiazenyl) Antimicrobial (vs. Fusarium graminearum; 50 µg/mL) MW = 393.36 g/mol; orange solid
mGluR2 NAM Derivatives Varied aryl/heteroaryl groups at 2- and 7-positions mGluR2 NAM (IC₅₀ < 100 nM for lead compounds) Optimized for blood-brain barrier penetration (clogP = 2.5–3.5)

Key Findings from Comparative Analysis

Substituent-Driven Target Selectivity: The phenylethylamino group in the target compound may enhance binding to aminergic receptors (e.g., GPCRs) via hydrophobic/π-π interactions, analogous to mGluR2 NAMs . Electron-withdrawing groups (e.g., trifluoromethyl in ) improve metabolic stability but reduce solubility, whereas polar groups (e.g., methylsulfonyl in ) balance lipophilicity and target affinity.

Synthetic Flexibility :

  • The core scaffold is synthesized via multicomponent reactions (e.g., ) or cyclization of β-amidomethyl vinyl sulfones (). The target compound likely follows similar protocols, with yields >60% after chromatography .

Activity-Property Relationships :

  • mGlu5 PAMs (e.g., VU0462807 ) require moderate lipophilicity (logD <2) for CNS exposure, while protease inhibitors (e.g., ) tolerate higher logP values (>3.5).
  • Antimicrobial activity () correlates with electron-deficient aromatic rings (e.g., nitro groups) that disrupt microbial membranes .

Contradictions and Gaps: While mGluR2 NAMs and mGlu5 PAMs share the same core, their substituents dictate opposing modulatory effects, emphasizing the need for precise structural optimization . No direct data exist for the target compound’s pharmacokinetics or toxicity, necessitating further profiling.

Q & A

Q. How can microwave-assisted synthesis improve the scalability of pyrazolo[1,5-a]pyrazine derivatives?

  • Case Study : Microwave irradiation reduced reaction times by 80% for similar compounds, achieving yields >90% with reduced side products .
  • Parameters : Power (300–600 W), solvent dielectric constant (e.g., DMSO > ethanol), and controlled cooling to prevent decomposition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。